molecular formula C14H26N2O3 B6264874 tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate CAS No. 1368143-09-2

tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Cat. No. B6264874
CAS RN: 1368143-09-2
M. Wt: 270.4
InChI Key:
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Description

“tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate has been used in various scientific research applications, such as in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of small molecules, such as heterocyclic compounds and natural products. Furthermore, it has been used as a catalyst in organic reactions, such as the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate acts as a nucleophile in organic reactions and can be used as a catalyst in various organic reactions. It can also act as a base in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to have an antifungal effect, as well as an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is a water-soluble compound and is relatively stable, making it easy to handle and store. Furthermore, it is relatively inexpensive and is readily available. However, it is also a strong base, which can cause side reactions in some cases.

Future Directions

In the future, tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of peptides and peptidomimetics. It could also be used in the development of new catalysts for organic reactions, as well as in the development of new materials for use in various industries. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications.

Synthesis Methods

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can be synthesized from the reaction of tert-butyl piperidine-4-carboxylate and morpholine. The reaction is carried out in a solvent, such as methanol or ethanol, at a temperature of around 80°C. The reaction is catalyzed by an acid or a base, such as p-toluenesulfonic acid or sodium hydroxide. The reaction yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)morpholine-2-carboxylate with piperidine in the presence of a base, followed by the addition of a carboxylic acid to form the final product.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)morpholine-2-carboxylate", "piperidine", "base", "carboxylic acid" ], "Reaction": [ "Step 1: Add piperidine to a solution of tert-butyl 4-(chloromethyl)morpholine-2-carboxylate in a suitable solvent.", "Step 2: Add a base to the reaction mixture to facilitate the reaction between the two compounds.", "Step 3: Allow the reaction to proceed until completion, as determined by TLC or other analytical methods.", "Step 4: Add a carboxylic acid to the reaction mixture to form the final product, tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate.", "Step 5: Isolate the product by filtration or other suitable methods, and purify as necessary." ] }

CAS RN

1368143-09-2

Molecular Formula

C14H26N2O3

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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